molecular formula C18H21N3O4 B294042 N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide

N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide

Numéro de catalogue B294042
Poids moléculaire: 343.4 g/mol
Clé InChI: BEELHBPOXFPEDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide, commonly known as DMAPN, is a chemical compound that has gained significant attention in the field of scientific research. DMAPN is a small molecule inhibitor of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. In recent years, DMAPN has been extensively studied for its potential therapeutic applications in various disease conditions.

Mécanisme D'action

DMAPN exerts its pharmacological effects by inhibiting the TRPA1 ion channel. The TRPA1 ion channel is involved in the sensation of pain and inflammation. DMAPN binds to the TRPA1 ion channel and prevents the influx of calcium ions, which are responsible for the sensation of pain and inflammation. By inhibiting the TRPA1 ion channel, DMAPN reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects:
DMAPN has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. DMAPN has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various disease conditions. Additionally, DMAPN has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Avantages Et Limitations Des Expériences En Laboratoire

DMAPN has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. DMAPN is also highly selective for the TRPA1 ion channel, which reduces the risk of off-target effects. However, DMAPN has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, DMAPN has a short half-life, which limits its duration of action in vivo.

Orientations Futures

There are several future directions for research on DMAPN. One potential direction is to investigate its potential therapeutic applications in pain and inflammation. DMAPN has been shown to inhibit the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. Further research is needed to investigate its efficacy and safety in animal models and clinical trials. Another potential direction is to investigate its potential role in cancer therapy. DMAPN has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy. Finally, further research is needed to investigate its pharmacokinetic and pharmacodynamic properties, which will help to optimize its therapeutic potential.

Méthodes De Synthèse

The synthesis of DMAPN involves the reaction of isonicotinamide with 3,5-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of DMAPN. The synthesis of DMAPN is a relatively simple and straightforward process, which makes it an attractive target for further research.

Applications De Recherche Scientifique

DMAPN has been extensively studied for its potential therapeutic applications in various disease conditions. The TRPA1 ion channel has been implicated in various disease conditions such as pain, inflammation, asthma, and chronic obstructive pulmonary disease. DMAPN has been shown to inhibit the TRPA1 ion channel, which makes it a potential therapeutic agent for these disease conditions. DMAPN has also been studied for its potential role in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy.

Propriétés

Formule moléculaire

C18H21N3O4

Poids moléculaire

343.4 g/mol

Nom IUPAC

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N3O4/c1-24-15-10-14(11-16(12-15)25-2)18(23)21-7-3-6-20-17(22)13-4-8-19-9-5-13/h4-5,8-12H,3,6-7H2,1-2H3,(H,20,22)(H,21,23)

Clé InChI

BEELHBPOXFPEDZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)OC

SMILES canonique

COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.